1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine

LogP Lipophilicity Regioisomer Comparator

1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine (CAS 1341463-24-8) is a disubstituted pyrazole featuring a 4-methyl group and an N1-(1-methoxypropan-2-yl) side chain, placing it within the aminopyrazole class widely used in medicinal chemistry and kinase inhibitor programs. Its calculated LogP of 0.98 and topological polar surface area (TPSA) of 53.07 Ų position it as a moderately lipophilic, hydrogen-bonding-capable scaffold.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13089164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)C(C)COC
InChIInChI=1S/C8H15N3O/c1-6-4-11(10-8(6)9)7(2)5-12-3/h4,7H,5H2,1-3H3,(H2,9,10)
InChIKeyYADBQPYBILBGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Characterization of 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine: A Pyrazole Scaffold with Defined Physicochemical Differentiation


1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine (CAS 1341463-24-8) is a disubstituted pyrazole featuring a 4-methyl group and an N1-(1-methoxypropan-2-yl) side chain, placing it within the aminopyrazole class widely used in medicinal chemistry and kinase inhibitor programs . Its calculated LogP of 0.98 and topological polar surface area (TPSA) of 53.07 Ų position it as a moderately lipophilic, hydrogen-bonding-capable scaffold . These physicochemical attributes are critical for predicting membrane permeability, solubility, and oral bioavailability in early-stage drug discovery, making compound selection based on quantifiable property differences essential for reproducible research outcomes.

Why 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine Cannot Be Interchanged with Other N1-Substituted Pyrazoles


Substituting structurally similar N1-alkylated 4-methylpyrazol-3-amines without considering side-chain topology introduces uncontrolled variations in LogP, TPSA, and rotatable bond count that directly impact permeability, metabolic stability, and target binding. For example, the regioisomeric 1-(2-methoxypropyl) analog exhibits a LogP of 0.81, a 0.17 log-unit drop that translates to a measurable difference in predicted hydrophobicity-driven properties. Even seemingly conservative replacements—such as an N1-isopropyl group—yield a LogP of 0.89, a 0.09 log-unit deviation from the target compound. These are not interchangeable quantities: in a lead optimization campaign, a ΔLogP of 0.17 can shift predicted CNS penetration or aqueous solubility across decision thresholds . The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical niche that generic substitution cannot replicate.

Quantitative Evidence Guide: Physicochemical and Structural Differentiation of 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine Against Closest Analogs


Lipophilicity (LogP) Differentiation Versus the Regioisomeric 1-(2-Methoxypropyl) Analog

The target compound 1-(1-methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine exhibits a computed LogP of 0.98, which is 0.17 log units higher than its regioisomer 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (LogP 0.81). Both compounds share identical molecular formula (C₈H₁₅N₃O), molecular weight (169.22 Da), and TPSA (53.07 Ų), isolating the side-chain attachment topology as the sole driver of this lipophilicity difference . This represents a direct head-to-head comparison between two commercially available regioisomers that differ only in the point of methoxy substitution and attachment on the propyl chain.

LogP Lipophilicity Regioisomer Comparator

Lipophilicity Differentiation Versus N1-Isopropyl Analog

Compared with the simplest N1-alkyl analog, 1-isopropyl-4-methyl-1H-pyrazol-3-amine (LogP = 0.89, MW 139.2 Da), the target compound shows a LogP increase of 0.09 units, driven by the introduction of the methoxy oxygen in the side chain. Despite the methoxy group adding polarity, the extended alkyl chain length and branching pattern result in a net increase in lipophilicity .

LogP Alkyl Side-Chain Comparison Isopropyl Comparator

Hydrogen-Bond Donor Count and TPSA Differentiation Versus Parent 4-Methyl-1H-pyrazol-3-amine

The unsubstituted parent compound 4-methyl-1H-pyrazol-3-amine has a TPSA of 54.7 Ų and LogP values ranging from 0.17 to 0.88 depending on computational method, with 3 hydrogen-bond donors. The target compound, bearing the N1-(1-methoxypropan-2-yl) substituent, maintains a comparable TPSA (53.07 Ų) but shows a tighter LogP range (0.98) and reduces the hydrogen-bond donor count from 3 to 1, while increasing rotatable bonds from 0 to 3 [1]. This markedly alters the drug-likeness profile: fewer H-bond donors generally correlate with improved passive permeability.

TPSA Hydrogen Bond Donors Unsubstituted Pyrazole Comparator

Purity Specification and Procurement Availability: 95% Baseline with Batch-Level Traceability

The target compound is commercially available at a documented purity of 95% (HPLC area%,入库指导纯度) from Leyan, with explicit caveats regarding inter-batch variability. The regioisomer 1-(2-methoxypropyl) analog is also available at the same 95% purity specification from the same vendor, enabling direct purity-matched comparative studies . The 1-isopropyl analog is available at 95% purity from AKSci . No higher-purity (>98%) commercial source was identified for the target compound, and no peer-reviewed synthetic procedure reporting isolated yield and purity has been located, making the 95% specification the current procurement benchmark.

Purity Quality Control Procurement Specification

High-Value Application Scenarios for 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity Without TPSA Alteration

In kinase inhibitor programs where the aminopyrazole core is a common hinge-binding motif, the N1 side chain modulates ADME properties. The target compound's LogP of 0.98 provides a 0.17 log-unit advantage over its regioisomer while maintaining identical TPSA, making it the preferred choice when computational models predict that a slightly higher LogP improves permeability without violating Lipinski's Rule of 5 boundaries. This property is directly quantifiable and procurable, enabling SAR studies where only the side-chain topology differs .

Structure-Activity Relationship (SAR) Studies Comparing N1-Substituent Topology Effects

The pair of regioisomers—target 1-(1-methoxypropan-2-yl) and its 1-(2-methoxypropyl) analog—constitute an ideal matched molecular pair for isolating the contribution of side-chain topology to biological activity. With identical molecular formula, TPSA, and H-bond donors/acceptors, any observed difference in potency, selectivity, or metabolic stability can be attributed solely to the connectivity difference, enabling high-confidence SAR conclusions .

Permeability-Solubility Trade-Off Optimization in CNS Drug Discovery

The target compound's hydrogen-bond donor count of 1 (vs. 3 in the parent 4-methyl-1H-pyrazol-3-amine) and its higher LogP strongly favor passive blood-brain barrier penetration as predicted by CNS MPO scoring. Researchers optimizing CNS-exposed aminopyrazole leads should select this N1-substituted scaffold over the unsubstituted parent or the less lipophilic isopropyl analog when permeability is the primary optimization parameter [1].

Synthetic Intermediate Procurement for Late-Stage Diversification

The free 3-amino group and the 4-methyl substituent provide two handles for further functionalization (e.g., amide coupling, reductive amination, or heterocycle fusion). The defined LogP and TPSA of the intact scaffold allow reliable a priori prediction of the final compound's properties using additive fragment-based models. Procurement at 95% purity is sufficient for intermediate use, with the documented purity specification enabling accurate stoichiometry in subsequent synthetic steps .

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